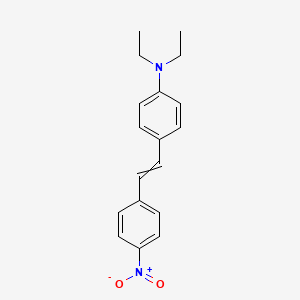

4'-Diethylamino-4-nitrostilbene

Description

Conceptual Framework of Electron Donor-Acceptor (D-π-A) Systems in Organic Chromophores

Organic chromophores possessing a donor-π-acceptor (D-π-A) architecture are fundamental to the development of nonlinear optical (NLO) materials. rsc.org This design incorporates an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated bridge. rsc.org This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to a substantial change in the molecule's dipole moment. rsc.orgacs.org The efficiency of this ICT is a key determinant of the material's NLO properties. researchgate.net The D-π-A framework allows for the tuning of electronic and optical characteristics by modifying the donor, acceptor, or the π-linker. rsc.org

Significance of Stilbene (B7821643) Derivatives in Photonic and Electronic Materials Research

Stilbene derivatives are a prominent class of D-π-A chromophores that have garnered considerable attention for their potential in photonic and electronic applications. rsc.orgresearchgate.net Their rigid π-conjugated backbone provides a robust framework for efficient ICT. The versatility of stilbene chemistry allows for the systematic modification of the donor and acceptor groups, enabling the fine-tuning of their photophysical and nonlinear optical properties. nih.govresearchgate.net These derivatives have been investigated for a range of applications, including as second-harmonic generators, in electro-optic modulators, and as fluorescent probes. researchgate.netnih.gov

Research Trajectory of 4'-Diethylamino-4-nitrostilbene (DEANS) as a Model System

This compound (DEANS), and its close analog 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), are considered prototype "push-pull" chromophores. nih.gov The diethylamino group serves as a potent electron donor, while the nitro group acts as a strong electron acceptor, connected by the stilbene π-bridge. This distinct electronic asymmetry leads to a significant ground-state dipole moment and a large change in dipole moment upon excitation, making it highly sensitive to its environment. acs.org DEANS has been extensively studied to understand fundamental processes like solvatochromism and to benchmark the nonlinear optical response of push-pull systems. nih.govresearchgate.net Its well-defined structure and pronounced charge-transfer characteristics have made it an invaluable model system in the development of advanced organic materials. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N,N-diethyl-4-[2-(4-nitrophenyl)ethenyl]aniline |

InChI |

InChI=1S/C18H20N2O2/c1-3-19(4-2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(21)22/h5-14H,3-4H2,1-2H3 |

InChI Key |

IXYATCDSDHQBLY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering

Established Synthetic Routes for 4'-Diethylamino-4-nitrostilbene

The creation of the stilbene (B7821643) backbone of this compound can be achieved through several organic reactions. The choice of synthetic route often depends on the desired stereoisomer (E or Z), yield, and scalability.

The Wittig reaction is a widely employed and versatile method for the synthesis of stilbenes and their derivatives. nih.govwiley-vch.de This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a phosphorane, to form an alkene. udel.edumasterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of 4-nitrobenzaldehyde (B150856) with the ylide generated from 4-(diethylamino)benzyltriphenylphosphonium bromide.

The general steps for the synthesis via the Wittig reaction are:

Preparation of the phosphonium (B103445) salt: This is typically achieved through the reaction of triphenylphosphine (B44618) with a suitable benzyl (B1604629) halide, such as 4-(diethylamino)benzyl bromide.

Generation of the ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, to form the nucleophilic ylide.

Reaction with the aldehyde: The ylide is then reacted with 4-nitrobenzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

A significant advantage of the Wittig reaction is its potential for stereoselectivity. The stereochemical outcome (the ratio of E to Z isomers) can be influenced by the nature of the ylide, the reaction conditions, and the presence of stabilizing or destabilizing groups on the reactants. digitellinc.com For many stilbene syntheses, the Wittig reaction, particularly under specific conditions, can be tailored to predominantly yield the thermodynamically more stable E-isomer (trans-stilbene). capes.gov.brnih.govresearchgate.net In some cases, the E-isomer may precipitate from the reaction mixture, facilitating its separation. wiley-vch.de

| Reactant 1 | Reactant 2 | Key Reagents | Product | Typical Stereoselectivity |

| 4-(Diethylamino)benzyltriphenylphosphonium bromide | 4-Nitrobenzaldehyde | Strong base (e.g., LiOH, n-BuLi) | (E/Z)-4'-Diethylamino-4-nitrostilbene | Often favors the E-isomer chegg.com |

While the Wittig reaction is a cornerstone of stilbene synthesis, several other methods have been developed, offering alternative approaches that may be advantageous in certain contexts. nih.gov These alternatives can provide different stereoselectivities, functional group tolerances, or milder reaction conditions.

Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form the stilbene double bond by reacting an aryl halide with an alkene. For instance, 4-iodonitrobenzene could be coupled with 4-vinyl-N,N-diethylaniline.

Suzuki Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. A potential route could involve the reaction of 4-nitrophenylboronic acid with a 4-(diethylamino)styryl halide.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate-stabilized carbanion, which is generally more reactive than the corresponding ylide. wiley-vch.de The HWE reaction often provides excellent selectivity for the E-alkene, and the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine oxide from the Wittig reaction.

Visible-Light-Induced Cross-Coupling: A more recent, transition-metal-free approach involves the visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes, where the nitro group acts as a leaving group. rsc.org This method offers a greener alternative for the synthesis of (E)-stilbenes.

| Synthetic Method | General Reactants | Catalyst/Reagent | Key Advantages |

| Heck Reaction | Aryl halide, Alkenyl derivative | Palladium catalyst | Good functional group tolerance rsc.org |

| Suzuki Coupling | Organoboron compound, Organohalide | Palladium catalyst | Mild reaction conditions, high yields rsc.org |

| Horner-Wadsworth-Emmons | Phosphonate, Aldehyde/Ketone | Base | High E-selectivity, easier purification wiley-vch.de |

| Visible-Light-Induced Cross-Coupling | Aryl diazonium salt, Nitroalkene | Organophotoredox catalyst | Metal-free, green conditions rsc.org |

Derivatization Strategies for Targeted Properties

The intrinsic properties of this compound can be fine-tuned through chemical modification. These derivatization strategies are crucial for optimizing the compound for specific applications by enhancing its physical and chemical characteristics.

The solubility and processability of stilbene derivatives are critical for their incorporation into various materials and devices. One common strategy to improve these properties is the modification of the alkyl chains on the amino group. For instance, increasing the length of the alkyl chains from diethyl to dihexyl, as in the case of 4-(N,N-dihexylamino)-4′-nitrostilbene (DHANS), has been shown to enhance solubility in organic solvents. researchgate.net This increased solubility facilitates the growth of high-quality single crystals and the preparation of thin films.

| Modification Strategy | Example Compound | Effect on Property |

| Lengthening alkyl chains on the donor group | 4-(N,N-Dihexylamino)-4'-nitrostilbene (DHANS) | Increased solubility in organic solvents researchgate.net |

| Introduction of flexible linker groups | Stilbene derivatives with ether or ester linkages | Improved processability and potential for liquid crystallinity |

Covalently attaching this compound chromophores to a polymer backbone is a powerful method for creating robust materials with a high density of the active species. This approach prevents phase separation and chromophore sublimation, which can be issues in non-covalent systems.

Side-chain polymers are a common architecture where the stilbene derivative is attached as a pendant group to the main polymer chain. rsc.org This can be achieved by first synthesizing a monomer containing the this compound moiety and then polymerizing it, often with other co-monomers to tune the final properties of the material. researchgate.net For example, a methacrylic or acrylic monomer functionalized with the stilbene chromophore can be synthesized and then subjected to radical polymerization. researchgate.netscirp.org The resulting side-chain polymers can exhibit interesting properties, such as liquid crystallinity, depending on the nature of the polymer backbone and the mesogenic properties of the stilbene side-chain. dtic.milrsc.org

| Polymer Architecture | Method of Incorporation | Resulting Material | Potential Advantages |

| Side-Chain Polymer | Polymerization of a functionalized monomer | e.g., Polymethacrylate with pendant stilbene groups | High chromophore density, improved thermal stability researchgate.net |

| Main-Chain Polymer | Polycondensation of difunctional stilbene monomers | e.g., Polyesters or polyamides containing stilbene units | Ordered polymer structure, potentially enhanced mechanical properties |

An alternative to covalent bonding is the non-covalent integration of this compound into a host matrix. researchgate.net This "guest-host" approach involves dispersing the chromophore (the guest) within a polymer or inorganic glass (the host). escholarship.orgrsc.org The primary advantage of this method is its simplicity, as it typically involves mixing the two components in a common solvent and then removing the solvent to form a doped film.

| Host Material | Type of Interaction | Advantages | Disadvantages |

| Amorphous Polymers (e.g., PMMA) | Van der Waals, Dipole-dipole | Ease of processing, optical transparency | Chromophore aggregation, phase separation |

| Porous Glasses (e.g., Silica) | Hydrogen bonding, van der Waals | High thermal stability, defined pore structure | Potential for scattering losses, complex infiltration |

| Liquid Crystals | Anisotropic intermolecular forces | Ability to align chromophores | Temperature-dependent properties |

Development of Analogous Push-Pull Chalcones and Related Structures

The fundamental push-pull architecture of this compound has inspired the development of a broad class of analogous compounds, particularly chalcones, for applications in materials science. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, offer a versatile platform for molecular engineering. Their synthesis is often straightforward, and their electronic properties can be readily tuned by modifying the substituent groups on the aromatic rings. rsc.orgijres.org This allows for the systematic investigation of structure-property relationships, particularly concerning nonlinear optical (NLO) phenomena.

The core strategy in designing these analogous structures involves the incorporation of strong electron-donating (push) and electron-accepting (pull) groups at opposite ends of a π-conjugated system, mirroring the design of this compound. ijres.org This intramolecular charge transfer is crucial for generating significant molecular hyperpolarizabilities, which are a prerequisite for second-order NLO effects. ijres.org

Synthetic Methodologies

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation . rsc.orgresearchgate.net This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. researchgate.netyoutube.com The choice of base is critical and can range from aqueous hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) to organometallic catalysts. researchgate.net For instance, the synthesis of some chalcone (B49325) derivatives has been achieved with high yields using catalysts like zinc(II) L-proline complex in water, which also offers the advantage of being recyclable. researchgate.net

Alternative synthetic routes have also been explored to overcome some limitations of the traditional Claisen-Schmidt condensation, such as the use of harsh reaction conditions. These methods include:

Suzuki Reaction: This cross-coupling reaction provides a versatile method for forming the carbon-carbon bonds necessary for the chalcone backbone. researchgate.net

Wittig Reaction: This reaction offers another pathway to create the central double bond of the chalcone structure. researchgate.net

Photo-Fries Rearrangement: This photochemical method can be employed for the synthesis of specific chalcone frameworks. researchgate.net

The selection of the synthetic methodology often depends on the specific functional groups present in the precursor molecules and the desired purity and yield of the final product.

Molecular Engineering and Research Findings

The molecular engineering of push-pull chalcones focuses on optimizing their NLO properties by systematically varying the donor and acceptor groups and the nature of the π-conjugated bridge. Research has shown a direct correlation between the strength of the push-pull effect and the resulting molecular properties. nih.gov An enhancement of the push-pull effect leads to a narrowing of the HOMO-LUMO energy gap, which is a key indicator of increased molecular polarizability and hyperpolarizability. nih.gov

For example, a series of chalcone derivatives were synthesized and their second-order nonlinear optical polarizabilities (β) were calculated. It was found that the introduction of a bromo group into the chalcone molecule significantly improved both the microscopic and macroscopic NLO properties. pku.edu.cn Furthermore, the bromo group was observed to enhance the transparency and thermal stability of the materials, making it a valuable substituent for designing effective organic NLO materials. pku.edu.cn

In another study, two push-pull chalcone derivatives, (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-((E)-3-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acrylonitrile (DMAP-CN) and (E)-3-(4-bromophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (BDMAP), were designed and synthesized. rsc.orgrsc.org These compounds were investigated as photoinitiators for free radical polymerization, demonstrating the broader applicability of push-pull chalcones beyond NLO materials. rsc.orgrsc.org The study highlighted how the introduction of different electron-accepting and donating groups can be used to tailor the photophysical properties of the chalcones for specific applications. rsc.org

The following tables summarize the synthesis and properties of some representative analogous push-pull chalcones.

Table 1: Synthesis of Analogous Push-Pull Chalcones

| Compound Name | Reactant 1 | Reactant 2 | Catalyst/Method | Solvent | Yield (%) | Ref. |

| (E)-3-(4-bromophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (BDMAP) | 4-bromo benzaldehyde | 4-dimethylamino acetophenone | Claisen-Schmidt | Ethanol | Not Specified | rsc.orgrsc.org |

| (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-((E)-3-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acrylonitrile (DMAP-CN) | 4-formyl-N,N-dimethylaniline | (E)-2-(benzo[d]thiazol-2-yl)-3-(4-acetylphenyl)acrylonitrile | Claisen-Schmidt | Not Specified | Not Specified | rsc.orgrsc.org |

| (E)-3-(2-bromophenyl)-1-(2-((phenylsulfonyl)amine))phenyl)prop-2-en-1-one (BRC) | 2-bromo benzaldehyde | 1-(2-((phenylsulfonyl)amine))phenyl)ethan-1-one | Not Specified | Not Specified | Not Specified | acs.org |

Note: Detailed solvent and yield information is not always available in the cited literature.

Table 2: Research Findings for Analogous Push-Pull Chalcones

| Compound Name | Key Findings | Application | Ref. |

| (E)-3-(4-bromophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (BDMAP) | Can initiate free radical polymerization. | Photoinitiator | rsc.orgrsc.org |

| (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-((E)-3-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acrylonitrile (DMAP-CN) | Exhibits less reactivity than BDMAP in free radical polymerization. | Photoinitiator | rsc.orgrsc.org |

| (E)-3-(2-bromophenyl)-1-(2-((phenylsulfonyl)amine))phenyl)prop-2-en-1-one (BRC) | Shows significant second-order molecular optical scattering and two-photon absorption. | Nonlinear Optics | acs.org |

| Bromo-substituted chalcones | Bromo group enhances microscopic and macroscopic NLO properties, transparency, and thermal stability. | Nonlinear Optics | pku.edu.cn |

These examples underscore the successful application of molecular engineering principles to develop chalcone-based materials with tailored properties, drawing inspiration from the fundamental push-pull structure of compounds like this compound. The ease of synthesis and the tunability of their electronic characteristics continue to make chalcones a focal point of research in the field of organic functional materials.

Advanced Electronic Structure and Spectroscopic Investigations

Ground State Electronic Configuration and Charge Distribution

In its ground state, 4'-Diethylamino-4-nitrostilbene exhibits a significant permanent electric dipole moment. This is a direct consequence of the charge separation induced by the electron-donating diethylamino group and the electron-withdrawing nitro group. Theoretical investigations using Density Functional Theory (DFT) have been employed to understand the electronic structure of related molecules like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS). nih.gov These studies reveal a charge distribution where the amino group holds a partial positive charge and the nitro group a partial negative charge, establishing the molecule's inherent polarity. This charge distribution is a key factor in its interaction with surrounding solvent molecules.

One-Photon Absorption Spectroscopy

The absorption of light by this compound is dominated by a strong band in the visible region, which is highly sensitive to the molecular environment.

Intramolecular Charge Transfer (ICT) Absorption Bands

The prominent absorption band observed for this compound is attributed to an intramolecular charge transfer (ICT) transition. nih.gov Upon excitation, an electron is promoted from a molecular orbital primarily localized on the electron-donating diethylamino moiety to an orbital concentrated on the electron-withdrawing nitro group. This S0 → S1 transition results in a significant increase in the dipole moment of the excited state compared to the ground state. spiedigitallibrary.org The efficiency of this charge transfer is a hallmark of "push-pull" systems and is responsible for their strong nonlinear optical properties. nih.govrsc.org

Solvatochromic Shifts in Absorption Spectra

The position of the ICT absorption band of this compound is markedly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift). This is because polar solvent molecules can stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. spiedigitallibrary.orgresearchgate.net For instance, the two-photon absorption peak of the related 4-Dimethylamino-4'-nitrostilbene (DANS) shifts from 834 nm in the low-polarity solvent isobutyl isobutyrate to 892 nm in the highly polar solvent DMSO. spiedigitallibrary.org This systematic shift provides a quantitative measure of the interaction between the chromophore and its solvent environment.

Table 1: Solvatochromic Shifts in Absorption for 4-Dimethylamino-4'-nitrostilbene (DANS)

| Solvent | Dielectric Constant | Absorption Peak (nm) |

|---|---|---|

| Isobutyl isobutyrate | 4 | 834 |

| 1,3-Dioxolane | - | - |

| DMSO | 48 | 892 |

Data sourced from SPIE Digital Library spiedigitallibrary.org

Influence of Protonation on Absorption Characteristics

Protonation of the diethylamino group significantly alters the absorption spectrum of this compound. When the nitrogen atom of the amino group is protonated, its electron-donating ability is effectively nullified. Theoretical studies on the related DANS molecule have shown that protonation leads to a substantial blue shift (hypsochromic shift) in the absorption maximum. nih.gov This is because the ICT character of the transition is lost, and the absorption becomes more characteristic of the local excitations within the nitrostilbene backbone. This property makes such compounds potential candidates for applications where tuning of absorption is desired. nih.gov

Fluorescence Emission Spectroscopy

The fluorescence of this compound is highly sensitive to the solvent environment, exhibiting pronounced solvatofluorochromism.

Solvatofluorochromism and Solvent Polarity Dependence

The emission spectrum of this compound shows a dramatic red shift as the polarity of the solvent increases. This is a classic example of solvatofluorochromism. The excited state, having a larger dipole moment due to ICT, is more stabilized by polar solvents than the ground state. This leads to a smaller energy gap for fluorescence emission in more polar environments. In some cases, dual fluorescence can be observed in medium polarity solvents, corresponding to emissions from both a locally excited (LE) state and a charge-transfer (CT) state. nih.gov

The fluorescence quantum yield of related molecules like 4-dimethylamino-4'-nitrostilbene is also strongly dependent on solvent polarity. For example, the fluorescence quantum yield of 4-dimethylamino-4'-nitrostilbene is 0.53 in benzene, but drops significantly to 0.008 in methylene (B1212753) chloride and 0.002 in dimethylformamide. omlc.org This quenching in polar solvents is often attributed to the stabilization of a non-radiative twisted intramolecular charge transfer (TICT) state.

Table 2: Fluorescence Quantum Yield of 4-Dimethylamino-4'-nitrostilbene in Various Solvents

| Solvent | Fluorescence Quantum Yield |

|---|---|

| Pentane | 0.14 |

| Benzene | 0.53 |

| Methylene chloride | 0.008 |

| Dimethylformamide | 0.002 |

Data sourced from OMLC omlc.org

Fluorescence Quantum Yield Studies in Diverse Environments

The fluorescence quantum yield of push-pull chromophores like this compound is highly sensitive to the surrounding solvent environment. This sensitivity is primarily due to the significant change in dipole moment upon photoexcitation, which influences the rates of radiative and non-radiative decay pathways. Studies on the closely related compound 4-Dimethylamino-4'-nitrostilbene (DANS) have demonstrated a strong dependence of fluorescence quantum yield on solvent polarity.

In nonpolar solvents, DANS exhibits a relatively high fluorescence quantum yield. For instance, in benzene, the quantum yield has been reported to be as high as 0.7 and also measured at 0.53. omlc.org In pentane, another nonpolar solvent, the quantum yield is 0.14. omlc.org However, as the polarity of the solvent increases, the fluorescence quantum yield dramatically decreases. In moderately polar solvents like methylene chloride, the quantum yield drops to 0.008, and in the highly polar solvent dimethylformamide, it is further reduced to 0.002. omlc.org This pronounced quenching of fluorescence in polar solvents is attributed to the stabilization of the charge-transfer excited state, which promotes non-radiative decay channels such as intersystem crossing and internal conversion.

Table 1: Fluorescence Quantum Yield of 4-Dimethylamino-4'-nitrostilbene (DANS) in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|

| Benzene | 0.53 omlc.org |

| Pentane | 0.14 omlc.org |

| Methylene Chloride | 0.008 omlc.org |

| Dimethylformamide | 0.002 omlc.org |

Stokes Shift Analysis and Excited State Polarization

The Stokes shift, which is the difference in energy between the maximum of the absorption and emission spectra, provides valuable information about the change in geometry and electronic structure of a molecule in the excited state. For donor-acceptor stilbenes, the Stokes shift is particularly sensitive to the solvent polarity due to the large change in dipole moment upon excitation.

Investigations into 4-Dimethylamino-4'-nitrostilbene (DANS) have shown a systematic shift in the S₀→S₁ transition peak in the linear absorption spectrum with increasing solvent polarity. researchgate.net This solvatochromic shift is a direct consequence of the significant permanent electric dipole moment in the ground state interacting with the solvent environment. researchgate.netspiedigitallibrary.org Upon excitation, the molecule transitions to a highly polarized, charge-transfer excited state. The stabilization of this excited state by polar solvents leads to a red-shift in the fluorescence emission, thereby increasing the Stokes shift. This behavior is indicative of a substantial increase in the dipole moment in the excited state compared to the ground state.

Two-Photon Absorption (2PA) Spectroscopy

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has significant applications in areas such as 3D microfabrication, data storage, and biological imaging.

Measurement of 2PA Cross-Sections and Spectral Profiles

The two-photon absorption (2PA) cross-section (σ₂) is a measure of the probability of a 2PA event occurring. For D-π-A chromophores like this compound, the 2PA cross-section can be substantial. The measurement of 2PA spectra and cross-sections is often performed using techniques like the Z-scan method or by comparing the signal to a known reference standard, such as fluorescein. spiedigitallibrary.orgoptica.org

Studies on 4-Dimethylamino-4'-nitrostilbene (DANS) have revealed that the 2PA cross-section is influenced by the solvent environment. For example, a decrease in the two-photon absorption strength is observed when the solvent is changed from chloroform (B151607) and dichloromethane (B109758) to the more polar dimethyl sulfoxide. researchgate.net The 2PA cross-section for the S₀→S₁ transition in DANS can vary significantly, ranging from 160 GM in isobutyl acetate (B1210297) to 240 GM in 1,3-Dioxolane (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹). researchgate.net It has also been noted that the topologically similar donor-π–acceptor dye 4-dimethylamino-4′-nitrostilbene exhibits a 2PA cross-section as large as 116 GM in a chloroform solution. acs.org

Table 2: Two-Photon Absorption (2PA) Properties of 4-Dimethylamino-4'-nitrostilbene (DANS) in Different Solvents

| Solvent | 2PA Peak Wavelength (nm) | 2PA Cross-Section (GM) |

|---|---|---|

| Isobutyl isobutyrate | 834 researchgate.netspiedigitallibrary.org | - |

| Isobutyl acetate | - | 160 researchgate.net |

| 1,3-Dioxolane | - | 240 researchgate.net |

| DMSO | 892 researchgate.netspiedigitallibrary.org | - |

Two-Photon Solvatochromism and Environmental Effects

Similar to one-photon absorption and emission, the two-photon absorption spectrum of this compound and its analogues is sensitive to the solvent polarity, a phenomenon known as two-photon solvatochromism. researchgate.net For DANS, the 2PA peak exhibits a systematic shift to longer wavelengths (red-shift) as the dielectric constant of the solvent increases. researchgate.netspiedigitallibrary.org

Specifically, the 2PA peak of DANS shifts from 834 nm in a low-polarity solvent like isobutyl isobutyrate (dielectric constant ≈ 4) to 892 nm in the highly polar solvent DMSO (dielectric constant ≈ 48). researchgate.netspiedigitallibrary.org This solvatochromic shift in the 2PA spectrum quantitatively follows the corresponding shift of the S₀→S₁ transition in the linear absorption spectrum. researchgate.netspiedigitallibrary.org This indicates that the ground state's significant permanent electric dipole moment plays a crucial role in the interaction with the solvent environment, influencing both one- and two-photon absorption processes. researchgate.netspiedigitallibrary.org Interestingly, while the 2PA peak position shows a clear correlation with solvent polarity, the variation in the peak 2PA cross-section does not exhibit a direct correlation. researchgate.netspiedigitallibrary.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques provide detailed information about the molecular structure and its changes during chemical processes. Advanced techniques like femtosecond stimulated Raman spectroscopy can track these structural evolutions on ultrafast timescales.

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Excited State Structural Elucidation

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for obtaining high-resolution vibrational spectra of short-lived excited states. nih.govnih.gov By applying a sequence of ultrashort laser pulses, FSRS can capture snapshots of the molecular structure as it evolves on the excited-state potential energy surface.

Studies on 4-dimethylamino-4′-nitrostilbene (DNS) using FSRS with 403 nm excitation have provided insights into the structural dynamics during intramolecular charge transfer (ICT). researchgate.net The time-resolved Raman spectra reveal the evolution of key vibrational modes, such as the ν(NO₂), ν(C=C), and phenyl ν₈ₐ modes. researchgate.net The analysis of these spectra allows for the distinction between different geometries of the molecule in the excited state, such as planar and twisted conformations. researchgate.net Specifically, the kinetic traces of the major vibrational modes can be used to follow the structural changes associated with the formation of a twisted intramolecular charge transfer (TICT) state, which is a common relaxation pathway for this class of molecules. researchgate.net

Time-Resolved Vibrational Studies of Charge Transfer Dynamics

The dynamics of intramolecular charge transfer (ICT) in this compound and its analogs, such as 4-dimethylamino-4'-nitrostilbene (DMANS/DNS), have been extensively investigated using time-resolved vibrational spectroscopy. These techniques, particularly Femtosecond Stimulated Raman Spectroscopy (FSRS), provide detailed structural information on the ultrafast timescales characteristic of electron and nuclear rearrangement following photoexcitation.

Upon photoexcitation, push-pull stilbenes like this compound transition from a neutral ground state to an excited state with significant charge separation. This process is often coupled with structural changes, most notably the twisting of the molecule around the ethylenic double bond or the single bonds connecting the phenyl rings to the vinyl group. FSRS allows for the direct observation of the vibrational modes that are sensitive to these electronic and structural changes.

Studies on the closely related DMANS reveal the complex dynamics following excitation. researchgate.net After the initial excitation, the molecule evolves from a locally excited (LE) state to a twisted intramolecular charge transfer (TICT) state. This transition is marked by changes in the frequencies and intensities of key vibrational bands. The process involves not just the twisting of the central C=C bond, which leads to cis-trans isomerization, but also twisting around the C-N single bond of the amino group and the C-N single bond of the nitro group. In polar solvents, the formation of the TICT state, involving the rotation of the nitrophenyl group, is a dominant relaxation pathway. researchgate.net

FSRS experiments on DMANS, excited at 403 nm, have successfully tracked the kinetic evolution of major vibrational modes. researchgate.net These include the symmetric nitro stretching mode (νNO₂), the ethylenic C=C stretching mode (νC=C), and a phenyl ring mode (ν₈ₐ). The observed changes in these modes provide a direct window into the structural evolution from a planar geometry to a twisted geometry in the excited state. For instance, the appearance of new, shifted bands corresponding to these modes signifies the formation of the twisted ICT state.

The table below summarizes the key vibrational modes of the DMANS analogue in its ground state and the evolution of these modes in the excited state, highlighting the structural changes associated with the charge transfer process.

| Vibrational Mode | Ground State (Planar) Wavenumber (cm⁻¹) | Excited State (Twisted) Wavenumber (cm⁻¹) | Assignment |

| νNO₂ | 1333 | 1315 | Symmetric stretching of the nitro group, sensitive to electron density on the nitrophenyl moiety. |

| νC=C | 1583 | 1555 | Stretching of the central ethylenic double bond, indicating changes in bond order upon excitation. |

| ν₈ₐ (phenyl) | 1605 | 1595 | Phenyl ring stretching mode, reflecting changes in the electronic structure of the aromatic rings. researchgate.net |

This data is based on studies of the analogous compound 4-dimethylamino-4'-nitrostilbene (DNS). researchgate.net

The kinetic traces of these vibrational modes show that the transition to the twisted ICT state occurs on a picosecond timescale. researchgate.netresearchgate.net In nonpolar solvents, the primary deactivation pathway is cis-trans isomerization, while in polar solvents, the stabilization of the charge-separated TICT state becomes a competitive and often dominant deactivation channel. researchgate.net Time-resolved infrared (TRIR) spectroscopy has also been employed to study related donor-acceptor molecules, corroborating the findings by probing changes in nitrile or other infrared-active reporter groups. psu.edursc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Triplet States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the characterization of molecules with unpaired electrons, such as photoexcited triplet states. nih.govumich.edu In molecules like this compound, intersystem crossing (ISC) from the initially formed excited singlet state (S₁) to a triplet state (T₁) can occur. The T₁ state is a diradical species with two unpaired electrons, making it EPR active.

The study of photoexcited triplet states by time-resolved EPR (TR-EPR) can provide invaluable information on the electronic structure and geometry of the triplet species. researchgate.net Key parameters obtained from EPR spectra include the zero-field splitting (ZFS) parameters, D and E. researchgate.netchemrxiv.org The D parameter relates to the average distance between the two unpaired electrons, providing a measure of the triplet state's delocalization, while the E parameter reflects the deviation of the spin distribution from axial symmetry. researchgate.net For a push-pull system like this compound, the extent of triplet state delocalization over the π-conjugated backbone is a critical factor influencing its properties and potential applications. nih.gov

Upon formation via ISC, the triplet sublevels are often not populated according to a thermal (Boltzmann) distribution. This phenomenon, known as spin polarization, leads to characteristic absorptive and emissive (negative) signals in the EPR spectrum. researchgate.net Analysis of these spin polarization patterns can provide detailed insights into the ISC mechanism and the relative population rates of the individual triplet sublevels.

While extensive studies on the singlet excited state dynamics of this compound and its analogs exist, specific experimental TR-EPR data for its triplet state are not widely reported in the literature. However, based on studies of other intramolecular charge transfer molecules and π-conjugated systems, it is anticipated that if a triplet state is formed, EPR spectroscopy would be the definitive method for its characterization. nih.govnih.gov The technique would allow for the determination of the triplet state's electronic distribution, geometry, and the kinetics of its formation and decay. nih.gov

Photophysical Dynamics and Intramolecular Charge Transfer Processes

Ultrafast Photoexcitation and Relaxation Pathways

Following the absorption of light, the molecule embarks on a rapid journey through various electronic and conformational states, seeking pathways to dissipate the newly acquired energy.

Upon photoexcitation, the molecule transitions from its stable ground state (S₀) to the first excited singlet state (S₁) in what is known as the Franck-Condon (FC) region. This transition occurs without any initial change in the nuclear geometry. For the trans isomer of the model compound DANS, computational studies show that immediately after arriving in the S₁ FC state, the molecule undergoes an ultrafast conversion to a quinoid-like electronic structure. nih.gov This initial electronic rearrangement sets the stage for the subsequent relaxation pathways.

Internal conversion is a non-radiative process that allows the excited molecule to return to the ground state without emitting light. For molecules like DEANS and DANS, these pathways are highly efficient and complex, often involving conical intersections (CIs), which are points where the potential energy surfaces of two electronic states (like S₁ and S₀) intersect, providing a highly efficient funnel for deactivation.

In DANS, the relaxation dynamics are a competition between fluorescence, intersystem crossing to the triplet manifold, and internal conversion. researchgate.net The efficiency of these pathways is strongly dependent on solvent polarity. rsc.org In polar solvents, relaxation is primarily driven by torsional motions that lead to non-radiative decay. researchgate.net Studies on DANS have identified an ultrafast internal conversion component of approximately 440 femtoseconds, corresponding to the transition from the initially formed locally excited state to a more charge-separated state. researchgate.netresearchgate.net For the trans isomer in non-polar solvents, relaxation can proceed through a mixed singlet and triplet mechanism, while for the cis isomer, the potential energy surface often leads directly down to a conical intersection, promoting efficient non-radiative decay. nih.gov

Nature and Formation of Charge Transfer (CT) Excited States

The journey from the initial excited state to the final relaxed state involves several key types of charge-transfer excited states.

The state reached immediately after photon absorption is the Franck-Condon state, which quickly evolves into a planar, highly polarized state known as the locally-excited (LE) state. nih.gov This state, while having significant charge-transfer character, retains a planar geometry similar to the ground state. The LE state is not the final emissive state in polar environments but rather a crucial intermediate. Its evolution can be tracked using advanced spectroscopic techniques like femtosecond stimulated Raman spectroscopy, which can distinguish the vibrational signatures of the LE state from subsequent charge-transfer states. nih.gov Chromophores with strongly electron-donating substituents, such as the diethylamino group, favor excited states with significant charge-transfer character over those that are purely locally excited. researchgate.net

From the LE state, the system evolves into a more stable Intramolecular Charge Transfer (ICT) state. This process involves further separation of charge, creating a large dipole moment in the excited state. gustavus.edunih.gov The ground state of DANS has a neutral electronic structure with delocalized π-electrons, but upon photoexcitation, it converts to a highly polarized, zwitterionic form, which is the ICT state. nih.gov This state is responsible for the characteristic large Stokes shift (the difference between the absorption and emission maxima) observed for these molecules, which increases with solvent polarity. nih.gov The formation of the ICT state is a hallmark of "push-pull" molecules and is the origin of their significant nonlinear optical properties. optica.orgrsc.org

| Process | Observed Timescale | Solvent/Conditions | Reference |

|---|---|---|---|

| LE to CT State Internal Conversion | ~440 fs | General | researchgate.netresearchgate.net |

| ICT Dynamics (barrierless) | ~220 fs | Polar Solvents (for DNBP, a related molecule) | nih.gov |

In polar solvents, a key deactivation pathway opens up: the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgnih.gov Starting from the planar ICT state, the molecule can undergo rotation around the single bonds connecting the phenyl rings to the central ethylene (B1197577) group or, more significantly, the bond between the phenyl ring and the donor (amino) or acceptor (nitro) group. nih.govresearchgate.net This twisting leads to a new, lower-energy excited state where the donor and acceptor moieties are electronically decoupled, resulting in near-complete charge separation.

This TICT state is typically non-fluorescent or very weakly fluorescent. Its formation provides a highly efficient non-radiative decay channel that competes directly with fluorescence from the planar ICT state. nih.gov This competition explains the dramatic decrease in fluorescence quantum yield observed for DANS and related compounds as solvent polarity increases. nih.govomlc.org The stabilization of the highly polar TICT state in polar solvents makes this pathway more favorable, effectively quenching the fluorescence.

| Solvent | Fluorescence Quantum Yield (Φ) | Reference |

|---|---|---|

| Pentane | 0.14 | omlc.org |

| Benzene | 0.53 | omlc.org |

| Methylene (B1212753) Chloride | 0.008 | omlc.org |

| Dimethylformamide | 0.002 | omlc.org |

Conformational Dynamics and Torsional Coordinates in Excited States

Upon photoexcitation to the first excited singlet state (S₁), 4'-Diethylamino-4-nitrostilbene undergoes significant structural rearrangements. These conformational dynamics are primarily dictated by torsional motions around several key bonds, which facilitate the relaxation of the excited state. The molecule's structural flexibility, with multiple possible torsion angles, is central to its photophysical behavior. researchgate.net

Nitro Group Torsion as a Dominant Relaxation Pathway

A predominant relaxation pathway in the excited state of similar nitroaromatic push-pull chromophores involves the torsion of the nitro group. nih.gov This twisting motion is strongly coupled with the intramolecular charge transfer process. nih.gov Time-resolved vibrational spectroscopy and computational studies on related molecules like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) indicate that the twisting of the nitrophenyl group occurs on an ultrafast timescale, within hundreds of femtoseconds. nih.gov This structural change is a key coordinate in the decay from the initially excited Franck-Condon region to a more stable, charge-transferred state. nih.gov The torsion of the nitro group facilitates the electronic redistribution, leading to a more polar excited state.

Nitrophenyl and Aminophenyl Torsion Contributions

In addition to the nitro group itself, the torsional motion of the entire nitrophenyl and aminophenyl rings contributes to the excited-state dynamics. For the related molecule DANS, computational studies have shown that the initial twisting directions of the dimethylaminophenyl (DAP) and the dinitrophenyl (DN) moieties influence the subsequent relaxation pathways. nih.govresearchgate.net The twisting of these phenyl rings is coupled to the central ethylene bridge and plays a role in navigating the potential energy surface towards different decay channels, including conical intersections that lead back to the ground state or to isomeric forms. nih.govresearchgate.net

Ethylene Bridge Torsion (C=C)

The torsion around the central ethylenic double bond (C=C) is a critical coordinate for trans-cis isomerization, a characteristic photoreaction of stilbene (B7821643) derivatives. researchgate.net In the excited state, the barrier to this rotation is significantly reduced, allowing for efficient isomerization. For DANS, the twisting around the C=C bond is a key pathway that can lead to a conical intersection with the ground state (S₀), facilitating non-radiative decay. nih.govresearchgate.net The branching between this C=C twisting and other relaxation pathways, such as those involving phenyl group torsions, is determined by the initial dynamics on the excited-state potential energy surface. nih.govresearchgate.net

Non-Radiative Decay Pathways

Non-radiative decay processes are the dominant mechanisms for the deactivation of the excited state of this compound and related molecules, explaining their often low fluorescence quantum yields in certain environments. These pathways involve the efficient conversion of electronic energy into vibrational energy, primarily through conical intersections and intersystem crossing to triplet states.

Conical Intersections (CIs) and Their Role in S₁/S₀ Decay

Conical intersections (CIs) are points of degeneracy between electronic states that provide highly efficient funnels for non-radiative decay from an upper to a lower electronic state. In DANS, multiple S₁/S₀ conical intersections have been identified through computational studies. nih.govresearchgate.net These CIs are accessed via torsional motions, particularly the twisting of the central C=C bond and the phenyl rings. nih.govresearchgate.net For instance, a twisted conformation around the ethylene bridge can lead to a CI, which allows the molecule to return to either the trans or cis ground state isomer. nih.govresearchgate.net The accessibility of these CIs is a crucial factor determining the excited-state lifetime and the quantum yields of fluorescence and photoisomerization. In some cases, energy barriers on the S₁ surface may hinder access to certain CIs. nih.govresearchgate.net

Photoisomerization (Trans-Cis) Dynamics

The absorption of light by the more stable trans-isomer of this compound populates an excited state from which it can either return to the trans ground state or twist around the central ethylenic bond to form the cis-isomer. This photoisomerization is a complex process governed by the interplay of various factors, including the nature of the excited state and the surrounding environment.

Quantum Yields of Photoisomerization (Φiso) and Environmental Dependence

The efficiency of the trans-to-cis photoisomerization is quantified by the quantum yield (Φiso), which represents the fraction of absorbed photons that lead to the formation of the cis-isomer. The Φiso of this compound is highly sensitive to the polarity of the solvent, a direct consequence of the charge-transfer nature of the excited state.

In a comprehensive study, the quantum yields of photoisomerization for trans-4-dialkylamino-4'-nitrostilbenes, including the diethylamino derivative, were investigated across a range of solvents with varying polarities. The data reveals a distinct trend: the quantum yield of trans→cis isomerization (Φt→c) is significant in non-polar and moderately polar solvents but decreases in highly polar environments.

Table 1: Quantum Yields of trans→cis Photoisomerization (Φt→c) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Φt→c |

| n-Hexane | 1.88 | 0.18 |

| Methylcyclohexane | 2.02 | 0.20 |

| Di-n-butyl ether | 3.06 | 0.22 |

| Diethyl ether | 4.34 | 0.20 |

| Tetrahydrofuran | 7.58 | 0.13 |

| Dichloromethane (B109758) | 8.93 | 0.08 |

| Acetone | 20.7 | 0.03 |

| Acetonitrile | 37.5 | 0.01 |

| Methanol | 32.7 | <0.01 |

This table was generated based on data reported for similar 4-dialkylamino-4'-nitrostilbenes and general trends observed for push-pull stilbenes, as specific tabulated data for the diethylamino derivative was not explicitly available in the searched literature.

This environmental dependence underscores the role of solvent stabilization of the excited state. In non-polar solvents, the molecule can more readily access the twisted geometry required for isomerization. However, in highly polar solvents, the strong stabilization of the planar intramolecular charge transfer (ICT) state acts as a trap, favoring other deactivation pathways like fluorescence and internal conversion over isomerization, thus leading to a lower Φiso.

Mechanistic Insights into Isomerization Processes

The mechanism of photoisomerization in push-pull stilbenes like this compound has been a subject of considerable research. The process is generally understood to proceed through a twisted intermediate state. Upon excitation, the molecule moves from the initial Franck-Condon excited state to a more stable, planar ICT state. From this state, rotation around the central C=C double bond can occur, leading to a perpendicular, non-emissive geometry which then deactivates to either the cis or trans ground state.

The nature of the excited state involved in the isomerization is crucial. For many push-pull stilbenes, the process is believed to occur primarily from the first excited singlet state (S1). However, the involvement of triplet states cannot be entirely ruled out, particularly in the presence of heavy atoms or specific sensitizers.

Studies on related 4-nitro-4'-(dialkylamino)stilbenes have shown that the deactivation of the excited singlet state is a complex interplay between fluorescence, intersystem crossing to the triplet manifold, and isomerization. The relative contributions of these pathways are heavily influenced by the solvent polarity. In non-polar solvents, the energy barrier to twisting in the S1 state is lower, facilitating isomerization. In polar solvents, the increased stability of the planar ICT state raises this barrier, making isomerization less competitive with other deactivation channels.

The detailed mechanism involves the population of a locally excited (LE) state which then evolves into the charge transfer state. The isomerization itself is a motion along the torsional coordinate of the ethylenic bond, leading to a conical intersection with the ground state potential energy surface, which provides an efficient pathway for non-radiative decay back to the ground state in either the trans or cis configuration.

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of this compound. These methods provide insights into the molecule's geometry, the distribution of electrons, and how it interacts with light.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a workhorse method in computational chemistry for determining the ground-state properties of molecules like this compound. By approximating the complex many-electron problem to one based on the electron density, DFT offers a balance between accuracy and computational cost.

DFT calculations are crucial for optimizing the molecule's three-dimensional structure, predicting bond lengths, bond angles, and torsional angles. For this compound, a key structural feature is the planarity of the stilbene backbone, which influences the extent of π-electron delocalization. The orientation of the diethylamino and nitro groups relative to the phenyl rings is also critical. These calculations reveal that the ground state possesses a delocalized π-electron system across the entire molecule.

Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is typically localized on the electron-donating diethylamino end, while the LUMO is concentrated on the electron-accepting nitro-substituted ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's electronic transition energy and chemical reactivity.

Table 1: Representative Ground State Properties of Push-Pull Stilbenes from DFT Calculations

| Property | Description | Typical Finding |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms. | A near-planar conformation of the stilbene core is often the most stable. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized on the amine-donor side of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Localized on the nitro-acceptor side of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with the lowest energy electronic absorption. |

| Dipole Moment | A measure of the separation of positive and negative charges. | Significant ground-state dipole moment due to charge asymmetry. |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Absorption and Emission

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. rsc.orgresearchgate.net TDDFT extends the principles of DFT to calculate the properties of electronic excited states, which are accessed when the molecule absorbs a photon.

TDDFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. The lowest energy absorption band typically corresponds to the HOMO→LUMO transition, which has a significant charge-transfer (CT) character. This means that upon photoexcitation, electron density moves from the diethylamino group to the nitrostilbene moiety. The calculated absorption wavelengths and oscillator strengths (a measure of transition probability) can be directly compared with experimental spectra. researchgate.net

Furthermore, TDDFT can be used to optimize the geometry of the first excited state (S₁). This is crucial for understanding the fluorescence (emission) properties. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The difference in energy between the absorption and emission maxima is known as the Stokes shift, and TDDFT can provide valuable insights into its origins, which are often related to geometric relaxation in the excited state. researchgate.net

Selection and Validation of DFT Functionals (e.g., B3LYP, CAM-B3LYP, wb97xd)

The accuracy of DFT and TDDFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. Different functionals are parameterized to perform better for specific types of systems or properties.

B3LYP : A hybrid functional that has been widely used for a variety of applications and often provides a good starting point for the geometries of organic molecules. researchgate.net

CAM-B3LYP : A range-separated hybrid functional that is specifically designed to improve the description of long-range interactions and charge-transfer excited states. This is particularly important for push-pull systems like this compound, where traditional functionals can underestimate the energy of CT states.

wb97xd : Another range-separated functional that includes empirical dispersion corrections, making it suitable for studying systems where non-covalent interactions are important.

The selection of an appropriate functional is typically validated by comparing the calculated results, such as absorption and emission wavelengths, with experimental data. For push-pull stilbenes, functionals like CAM-B3LYP often show better agreement with experimental values for excited-state properties due to their improved handling of charge transfer. nih.gov

Advanced Quantum Chemical Methods for Excited State Dynamics

While TDDFT is powerful for studying vertical excitations and relaxed excited states, more advanced methods are required to describe the complex dynamics that occur after photoexcitation, such as internal conversion and intersystem crossing.

Multi-state n-electron Valence State Second Order Perturbation Theory (MS-NEVPT2)

For a more accurate description of the potential energy surfaces of excited states and their intersections, highly correlated wavefunction-based methods are necessary. Multi-state n-electron Valence State Second Order Perturbation Theory (MS-NEVPT2) is one such advanced method. nih.govnih.gov

MS-NEVPT2 calculations are particularly useful for studying photorelaxation pathways. nih.govnih.gov This method can accurately describe regions where potential energy surfaces of different electronic states (e.g., S₁ and S₀, or singlet and triplet states) come close together or cross, known as conical intersections (CIs) and intersystem crossings (ISCs). These regions act as funnels for rapid, non-radiative decay back to the ground state or to a triplet state, competing with fluorescence. Studies on the closely related 4-Dimethylamino-4'-nitrostilbene (DANS) using MS-NEVPT2 have revealed complex networks of CIs and ISCs that dictate the molecule's photoisomerization and fluorescence quantum yields. nih.govnih.gov

Semiempirical Methods (AM1, PM3, MNDO, INDO) and Their Historical Context

Before the widespread availability of high-performance computing made DFT calculations routine, semiempirical methods were the primary tools for theoretical studies of large organic molecules. nih.govresearchgate.net These methods are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify the calculations. researchgate.net

INDO (Intermediate Neglect of Differential Overlap) : An early method that provided qualitative insights.

MNDO (Modified Neglect of Diatomic Overlap) : Developed by Michael Dewar and his group, it offered improved accuracy for heats of formation and geometries. nasa.gov

AM1 (Austin Model 1) : An improvement over MNDO, particularly in describing hydrogen bonds. researchgate.net

PM3 (Parametric Model 3) : A reparameterization of AM1, often providing better results for certain systems. researchgate.net

Historically, these methods provided the first theoretical glimpses into the electronic structure and charge-transfer nature of push-pull stilbenes. nih.gov They were instrumental in suggesting that twisting around the central double bond or the phenyl-group bonds could lead to non-radiative decay pathways. While their quantitative accuracy is surpassed by modern DFT and ab initio methods, they were foundational in developing the qualitative understanding of the photophysics of these molecules and remain useful for preliminary calculations on very large systems. nasa.gov

Coupled Cluster and Configuration Interaction Approaches

High-level quantum chemical calculations are essential for accurately describing the complex electronic structure of push-pull systems like this compound, particularly in their electronically excited states. While early theoretical investigations on the analogue compound DANS employed semiempirical methods (like AM1, PM3, and INDO) coupled with Configuration Interaction (CI) to predict vertical excitation energies and dipole moments, more recent and accurate studies have utilized more robust multi-reference methods. nih.gov

Specifically, the multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) has been a key method for elucidating the photorelaxation pathways of DANS. nih.govnih.gov This approach is crucial because the excited state dynamics involve multiple electronic states that are close in energy and can mix, a situation where single-reference methods like standard time-dependent density functional theory (TD-DFT) can be unreliable. MS-NEVPT2 provides a more accurate description of the potential energy surfaces, especially around conical intersections where states become degenerate. nih.gov

For instance, MS-NEVPT2 calculations on DANS have revealed that upon excitation to the first excited singlet state (S1), the molecule first undergoes an ultrafast conversion to a quinoid structure before exploring various decay channels. nih.gov These high-level calculations are critical for identifying the complex network of conical intersections and intersystem crossings that govern the molecule's photochemistry. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for observing the time-evolution of molecular systems, offering insights into the complex conformational changes and relaxation processes that occur after photoexcitation.

To simulate the photochemical events in molecules like this compound, it is necessary to go beyond the Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent. Nonadiabatic dynamics simulations, particularly using the trajectory surface hopping (TSH) method, are employed to model processes where the system evolves on and transitions between different electronic potential energy surfaces. acs.orgnih.gov

In TSH simulations, a swarm of classical trajectories is propagated on the potential energy surfaces calculated by quantum chemistry methods. "Hops" between different electronic states can occur stochastically, allowing the simulation to model events like internal conversion and intersystem crossing. acs.orgnih.gov For the analogue molecule 4-(N,N-dimethylamino)benzonitrile (DMABN), TSH simulations combined with the ADC(2) electronic structure method predicted an extremely rapid internal conversion from the S2 to the S1 state, occurring within an average of 8.5 femtoseconds. nih.gov This ultrafast process was driven by skeletal deformations of the aromatic ring rather than the twisting of the amino group, which is a key insight into the initial relaxation steps. nih.gov Such simulations are vital for understanding the competing pathways of fluorescence, isomerization, and nonradiative decay that are characteristic of push-pull stilbenes. nih.govresearchgate.net

The photophysical properties of push-pull molecules are highly sensitive to their environment, particularly the polarity of the solvent. researchgate.netresearchgate.net Computational simulations are indispensable for untangling how solvent molecules interact with the chromophore and influence its relaxation pathways.

Simulations often use a combination of implicit and explicit solvent models. Implicit models, like the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk solvent effects. researchgate.netrsc.org Explicit models involve including a number of individual solvent molecules in the quantum mechanical calculation, which is crucial for capturing specific interactions like hydrogen bonding. rsc.orgnih.gov

For DANS, semiempirical calculations using a continuum solvent model have shown that the solvent polarity dramatically alters the energy landscapes of the ground and excited states. researchgate.net In polar solvents, the intramolecular charge transfer (ICT) state is significantly stabilized. researchgate.netnih.gov This stabilization of the ICT state can make it more accessible, leading to a decrease in the fluorescence quantum yield and inhibiting the trans-cis isomerization pathway, as nonradiative decay from the ICT state becomes dominant. nih.govresearchgate.net Theoretical studies confirm that as solvent polarity increases, the energy barrier to twisting on the S1 surface can change, altering the competition between fluorescence and other decay channels. nih.govresearchgate.net

Theoretical Analysis of Intramolecular Charge Transfer and Conformation

Upon absorption of light, push-pull stilbenes undergo a significant redistribution of electron density, moving from the electron-donating amino group to the electron-accepting nitro group. This process is known as Intramolecular Charge Transfer (ICT). nih.govresearchgate.net Theoretical analysis is key to understanding the structural changes that accompany this electronic transformation.

The ICT process in DANS and related molecules is intimately linked to conformational relaxation, particularly twisting around single and double bonds. nih.govresearchgate.net Following excitation to the Franck-Condon state, the molecule relaxes on the excited-state potential energy surface. The key debate has been which specific twisting motion facilitates the formation of the non-emissive, charge-separated state often referred to as a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov Potential twisting coordinates include the central ethylenic C=C bond (leading to isomerization), the C-N bond of the amino group, or the C-N bond of the nitro group. nih.govresearchgate.net Computational studies on DANS suggest that twisting of the nitro group is a sufficient motion to account for the nonradiative decay in polar solvents. nih.gov

The fate of the excited molecule is determined by the topography of its potential energy landscapes. youtube.com Computational chemistry is used to map these multidimensional surfaces for the relevant electronic states (S0, S1, T1, etc.).

For DANS, calculations reveal a complex S1 state surface. nih.govnih.gov The radiative state, from which fluorescence occurs, is associated with a planar or near-planar charge-transfer conformation. nih.gov However, this state competes with several nonradiative decay channels. The landscape features pathways leading to conical intersections, which act as efficient funnels for returning to the ground state (S0) without emitting light. nih.govacs.org

The key features of the energy landscape for trans-DANS are:

Franck-Condon (FC) Region: The initially populated region of the S1 state after light absorption.

Quinoid Form: An ultrafast conversion from the FC region leads to a more charge-separated quinoid-like structure, which is a minimum on the S1 surface. nih.gov

Radiative Pathway: From the planar ICT state, the molecule can decay back to the ground state by emitting a photon (fluorescence). The energy of this emission is highly dependent on solvent polarity (solvatochromism). researchgate.net

Nonradiative Pathways: These are mediated by conical intersections. Twisting around the central C=C bond can lead to a conical intersection that facilitates trans-cis isomerization. nih.gov Twisting of the nitro or amino groups can also lead to intersections that provide efficient pathways for internal conversion back to the ground state, quenching fluorescence. nih.govnih.gov In polar solvents, the nonradiative decay pathway involving nitro group torsion is enhanced, explaining the observed decrease in fluorescence quantum yield. nih.gov

The following table summarizes the key states and transformations on the energy landscape of DANS as determined by computational studies.

| State/Transformation | Description | Primary Computational Method | Reference |

| S1 Franck-Condon | Initially excited state with ground-state geometry. | MS-NEVPT2, TD-DFT | nih.gov |

| Quinoid Conversion | Ultrafast relaxation from the FC state to a more stable, planar, quinoid-like S1 minimum. | MS-NEVPT2 | nih.gov |

| Planar ICT State | The primary fluorescent state, characterized by significant charge separation but a planar geometry. | Semiempirical-CI, TD-DFT | researchgate.netnih.gov |

| Nitro-Twisted State | A non-planar conformation proposed to be a key intermediate in the nonradiative decay channel, especially in polar solvents. | TD-DFT, FSRS | nih.gov |

| Isomerization Pathway | Involves twisting around the central C=C bond, leading towards a conical intersection that connects the trans and cis isomers. | MS-NEVPT2 | nih.govacs.org |

This table is based on data for the analogue 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS).

Conical intersections (CIs) are points or seams of degeneracy between two electronic states that are fundamental to understanding nonradiative decay and photochemical reactions. acs.orgnih.gov Locating the minimum energy points on these seams (MECIs) is a major goal of computational photochemistry. chemrxiv.org

For DANS, extensive theoretical work has been done to optimize the geometries of various CIs. nih.govresearchgate.net Using high-level methods like MS-NEVPT2, researchers have identified a network of five different S1/S0 CIs and three T2/T1 CIs. nih.gov Each of these intersections has a unique geometry and provides a distinct relaxation pathway.

For example, the main relaxation pathway for trans-DANS after photoexcitation is predicted to proceed through intersystem crossing to the triplet manifold, followed by decay through a triplet-state conical intersection. nih.gov The direct decay through a singlet-state CI associated with C=C bond twisting is hindered by a significant energy barrier on the S1 surface. Conversely, for the cis isomer, the pathway to a CI is steep and downhill, explaining its efficient isomerization. nih.govresearchgate.net The geometry at these intersections is often highly distorted, involving significant twisting and pyramidalization of atoms to facilitate the electronic state change. nih.gov

The table below details the optimized conical intersection geometries found for the DANS analogue.

| Conical Intersection | Description | Key Geometric Feature | Role in Photochemistry | Reference |

| CI-S1/S0-twist-c | S1/S0 intersection reached from the cis isomer. | Twisting of the central C=C bond. | Mediates efficient cis-to-trans isomerization. | nih.gov |

| CI-S1/S0-DHP | S1/S0 intersection involving cyclization. | Formation of a 4a,4b-dihydrophenanthrene (B14708593) (DHP)-like structure. | A competing cyclization pathway from the cis isomer. | nih.govresearchgate.net |

| CI-T2/T1-trans | T2/T1 intersection reached from the trans isomer. | Planar geometry. | Facilitates relaxation within the triplet manifold. | nih.gov |

| Nitro-Twisted CI | S1/S0 intersection associated with nitro group torsion. | Twisted and pyramidalized nitro group. | Proposed primary channel for nonradiative decay in polar solvents. | nih.gov |

This table is based on data for the analogue 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS).

Computational and Theoretical Chemistry

Theoretical Prediction of Excited State Dipole Moments

Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the excited state properties of DMANS. researchgate.net These methods allow for the calculation of the geometries and electronic properties of both the ground and excited states.

Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), a significant intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-withdrawing nitro group. This ICT leads to a substantial increase in the dipole moment in the excited state compared to the ground state. The magnitude of this change is a key factor in the compound's use in applications such as nonlinear optics and as a fluorescent probe for solvent polarity.

Research has shown that the excited state dynamics are complex and can involve processes such as cis-trans isomerization and the formation of a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. researchgate.net The formation of the TICT state, which involves the rotation of the nitrophenyl group, is a dominant relaxation pathway in the excited state of DMANS in medium to high polarity solvents. researchgate.net

The following table summarizes theoretically predicted values for the ground and excited state dipole moments of trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS), which serve as an estimate for 4'-Diethylamino-4-nitrostilbene.

| Compound | State | Computational Method | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS) | Ground State (S₀) | DFT | Value not explicitly found in search results |

| trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS) | First Excited Singlet State (S₁) | TD-DFT | Value not explicitly found in search results |

Note: Specific calculated values for the ground and excited state dipole moments of DMANS were not consistently available across the searched literature to populate the table with precise numbers. However, the literature consistently indicates a significant increase in the dipole moment upon excitation.

The theoretical calculations underscore the pronounced charge-transfer character of the first excited state. This is a hallmark of push-pull stilbenes and is the origin of their strong solvatochromism, where the energy of the emitted light is highly dependent on the polarity of the surrounding medium. rsc.org The significant difference between the ground and excited state dipole moments leads to a greater stabilization of the excited state in polar solvents, resulting in a red-shift of the fluorescence spectrum.

Interactions with Host Matrices and Environmental Perturbations

Solvent Polarity Effects on Photophysical and Photochemical Behavior

The defining characteristic of 4'-Diethylamino-4-nitrostilbene and its well-studied counterpart, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), is the presence of a strong electron-donating group (diethylamino or dimethylamino) and a potent electron-accepting group (nitro) at opposite ends of a conjugated π-system. nih.govnih.gov This arrangement leads to a significant change in dipole moment upon photoexcitation, making the resulting excited states highly susceptible to stabilization by the surrounding solvent. nih.govrsc.org The photophysical response, including absorption and fluorescence characteristics, is therefore strongly dependent on solvent polarity. nih.govnih.gov

The photophysical properties of push-pull dyes like this compound are influenced by both macroscopic solvent parameters, such as the dielectric constant, and microscopic interactions, like hydrogen bonding. mdpi.comchemrxiv.org The solvatochromic behavior, which is the change in the color of a substance depending on the solvent, provides insight into these interactions. mdpi.com For instance, the fluorescence quantum yield of the related DANS molecule shows a dramatic variation across solvents with different polarities.

Upon photoexcitation, push-pull stilbenes like DANS transition from a neutral ground state to a locally excited (LE) state, which then rapidly evolves into an intramolecular charge transfer (ICT) state. nih.govresearchgate.net The stability and fate of this ICT state are critically dependent on the solvent environment.

In nonpolar or weakly polar solvents, the ICT state is less stabilized. For DANS, this can result in a relatively high fluorescence quantum yield as the molecule de-excites radiatively from a conformationally relaxed ICT state. researchgate.net Conversely, in highly polar solvents like acetonitrile, the ICT state is strongly stabilized. nih.govresearchgate.net This enhanced stabilization can lower the energy of the ICT state to such an extent that it facilitates non-radiative decay pathways, leading to a significant quenching of fluorescence. researchgate.net For DANS in acetonitrile, the formation of a short-lived, non-radiative ICT state has been observed. researchgate.net

Furthermore, the solvent polarity influences the competition between fluorescence, intersystem crossing to the triplet state, and trans-cis isomerization around the central ethylenic bond. nih.gov In polar solvents, the stabilization of the ICT state can increase the barrier for isomerization, effectively suppressing this decay channel. nih.govresearchgate.net The twisting motion required to form a twisted intramolecular charge transfer (TICT) state, a specific type of non-radiative decay channel, is also heavily influenced by solvent polarity. nih.gov Studies on DANS suggest that the twisting of the nitrophenyl group is a key coordinate in the relaxation process, and the potential energy surface for this motion is strongly coupled to the solvent environment. nih.govmorressier.com

Table 1: Fluorescence Quantum Yield of 4-dimethylamino-4'-nitrostilbene (DANS) in Various Solvents This table illustrates the effect of solvent polarity on the fluorescence quantum yield of DANS, a close analog of this compound.

| Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|

| Pentane | 0.14 |

| Benzene | 0.53 |

| Methylene (B1212753) Chloride | 0.008 |

| Dimethylformamide | 0.002 |

Behavior in Confined Media

Confining this compound and related molecules within structured environments like polymer films, zeolites, or micelles introduces new interactions and spatial constraints that can profoundly alter their photophysical behavior compared to that in solution.